molecular formula C7H2Cl2F4 B1601061 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene CAS No. 89634-77-5

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B1601061
CAS No.: 89634-77-5
M. Wt: 232.99 g/mol
InChI Key: DXXZFKXKWLVECJ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene can be synthesized through several methods, including:

    Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives. For instance, starting with a fluorobenzene derivative, chlorination can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in polar solvents like water or ethanol.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives where the nucleophile replaces one of the halogen atoms.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
  • 1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene
  • 1,4-Dichloro-2-fluoro-4-(trifluoromethyl)benzene

Uniqueness

1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The position of the substituents on the benzene ring affects the compound’s electron density distribution, making it distinct from other similar compounds .

Properties

IUPAC Name

1,4-dichloro-2-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXZFKXKWLVECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544918
Record name 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89634-77-5
Record name 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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